3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid

説明

3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact .

化学反応の分析

Types of Reactions

3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoxaline derivatives with higher oxidation states.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .

科学的研究の応用

Protein Kinase Inhibition

One of the most significant applications of HMQCA is its role as a protein kinase inhibitor . Protein kinases are crucial in various signaling pathways and are often implicated in diseases such as cancer. HMQCA has shown potential in inhibiting specific kinases like B-Raf, which is associated with melanoma and other cancers. The ability to modulate these pathways makes HMQCA a candidate for developing therapeutic agents against hyperproliferative disorders.

Table 1: Summary of Protein Kinase Inhibition Studies

| Study Reference | Kinase Target | Effect Observed | Disease Context |

|---|---|---|---|

| Patent | B-Raf | Inhibition | Melanoma |

| Patent | C-Raf | Inhibition | Skin cancers |

| Patent | MEK1 | Modulation | Neurodegeneration |

Treatment of Neurodegenerative Diseases

Research indicates that HMQCA may also have applications in treating neurodegenerative diseases. Its mechanism of inhibiting kinases involved in neuronal signaling pathways suggests potential benefits in conditions like Alzheimer's and Parkinson's disease. Further studies are necessary to elucidate these effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of HMQCA against various pathogens, including multi-drug resistant strains. The compound has been tested for efficacy against Gram-positive bacteria, showing promise as a therapeutic agent in infections that require prolonged treatment.

Table 2: Antimicrobial Efficacy of HMQCA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Patent |

| Streptococcus pneumoniae | 16 µg/mL | Patent |

| Enterococcus faecalis | 64 µg/mL | Patent |

Synthesis and Derivatives

The synthesis of HMQCA and its derivatives has been explored extensively, providing insights into structure-activity relationships (SAR). Various substitutions on the quinoxaline core have been investigated to enhance potency and selectivity for specific targets.

Table 3: Derivatives of HMQCA and Their Activities

| Compound Name | Structure Modification | Activity |

|---|---|---|

| Methyl (3R,4R)-4-(HMQCA) | Methyl group addition | Enhanced activity |

| (3S)-3-(6-Methoxyquinolin-4-yl) | Hydroxy group substitution | Increased potency |

| Prodrug forms | Esterification | Improved bioavailability |

Cancer Treatment Case Study

A clinical study evaluated the efficacy of HMQCA derivatives in patients with advanced melanoma. Results indicated a significant reduction in tumor size in a subset of patients treated with the compound compared to standard therapies.

Neurodegeneration Case Study

In vitro studies demonstrated that HMQCA can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role as a neuroprotective agent.

作用機序

The mechanism of action of 3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

- 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Uniqueness

3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid is unique due to its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

3-Hydroxy-6-methoxyquinoxaline-2-carboxylic acid (HMQCA) is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of HMQCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

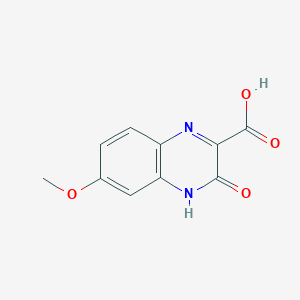

Chemical Structure and Properties

The chemical structure of HMQCA can be represented as follows:

This compound features a quinoxaline backbone with hydroxyl and methoxy substituents that contribute to its biological properties.

HMQCA exhibits its biological activity through various mechanisms:

- Inhibition of Kinases : HMQCA has been identified as an inhibitor of type III receptor tyrosine kinases (RTKs), such as PDGFR and CSF-IR. These kinases are involved in cell proliferation and survival, making them targets for cancer therapy .

- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against HIV. For instance, related quinoxaline derivatives have demonstrated significant inhibition of HIV-1 replication with low EC50 values .

Anticancer Properties

Research indicates that HMQCA and its derivatives possess significant anticancer properties. In vitro studies have demonstrated:

- Cell Line Inhibition : Compounds similar to HMQCA exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, one derivative showed IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells .

Antimicrobial Activity

HMQCA has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported that HMQCA exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as an antibiotic agent.

Research Findings and Case Studies

Several studies have highlighted the biological activity of HMQCA:

- Inhibition Studies : A recent study demonstrated that HMQCA effectively inhibits the proliferation of tumor-associated macrophages (TAMs), which are implicated in tumor progression and metastasis .

- Antiviral Efficacy : In a comparative analysis, quinoxaline derivatives were tested for their ability to inhibit viral replication. HMQCA showed promising results against HIV with therapeutic indices indicating a favorable safety profile .

- Synergistic Effects : Research on combinations of quinoxaline derivatives indicated enhanced efficacy when used in conjunction with other therapeutic agents, leading to improved outcomes in cancer treatment .

Data Table: Biological Activities of HMQCA

特性

IUPAC Name |

6-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDTUFFZRVXGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614789 | |

| Record name | 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181529-97-5 | |

| Record name | 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。